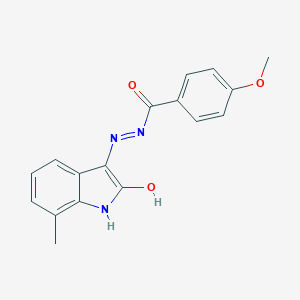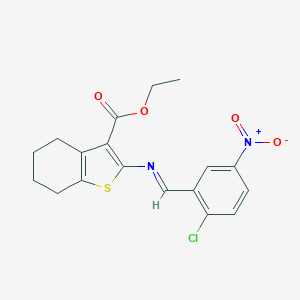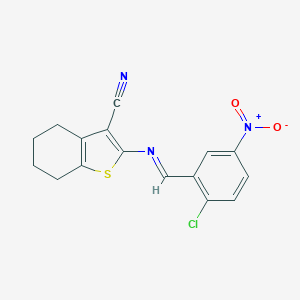![molecular formula C20H18Cl2N4O2S3 B391648 2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 331981-85-2](/img/structure/B391648.png)
2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and a substituted acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Moiety: The final step involves the coupling of the acetamide group to the thiadiazole ring, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-2-(2-methylanilino)-1,4-naphthoquinone
- 5-chloro-2-methoxyaniline
- 5-chloro-2-methylaniline
Uniqueness
Compared to similar compounds, 2-[(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide stands out due to its combination of a thiadiazole ring and multiple sulfanyl groups, which confer unique chemical and biological properties.
Propiedades
Número CAS |
331981-85-2 |
|---|---|
Fórmula molecular |
C20H18Cl2N4O2S3 |
Peso molecular |
513.5g/mol |
Nombre IUPAC |
2-[[5-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18Cl2N4O2S3/c1-11-3-5-13(21)7-15(11)23-17(27)9-29-19-25-26-20(31-19)30-10-18(28)24-16-8-14(22)6-4-12(16)2/h3-8H,9-10H2,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
PYBUJPCTQULMJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-{[(3-butoxyphenyl)imino]methyl}-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile](/img/structure/B391565.png)
![(5E)-1-(4-BROMOPHENYL)-5-[2-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B391566.png)
![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-{4-fluoro-3-nitrophenyl}acetamide](/img/structure/B391568.png)
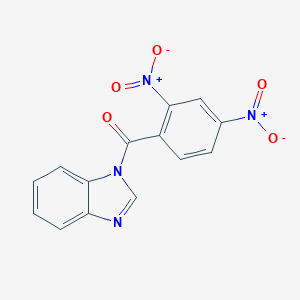
![N-(4-methoxyphenyl)-N-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}amine](/img/structure/B391571.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B391572.png)
![2-[(4-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B391573.png)
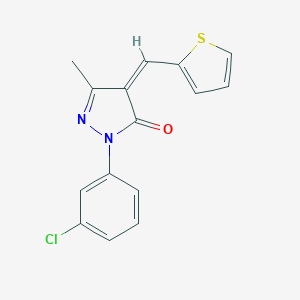
![7-ethyl-2-[(4-methoxybenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B391577.png)
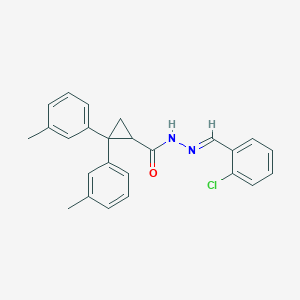
![3-{2,4-Bisnitrophenoxy}benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391581.png)
